

LC-MS/MS method development for Fluanisone quantification

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Compound of Interest

Compound Name: *Fluanisone-d4*

CAS No.: *1794737-47-5*

Cat. No.: *B586966*

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Application Note: High-Sensitivity Quantification of Fluanisone in Plasma via LC-MS/MS

Executive Summary

This guide details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Fluanisone, a butyrophenone neuroleptic often co-formulated with fentanyl (e.g., Hypnorm). Due to the high potency and lipophilicity of Fluanisone, this protocol prioritizes sensitivity (LLOQ < 0.5 ng/mL) and matrix elimination.

The method utilizes Liquid-Liquid Extraction (LLE) to isolate the basic analyte from plasma proteins, followed by Reversed-Phase Chromatography on a C18 column and detection via Positive Electrospray Ionization (ESI+).

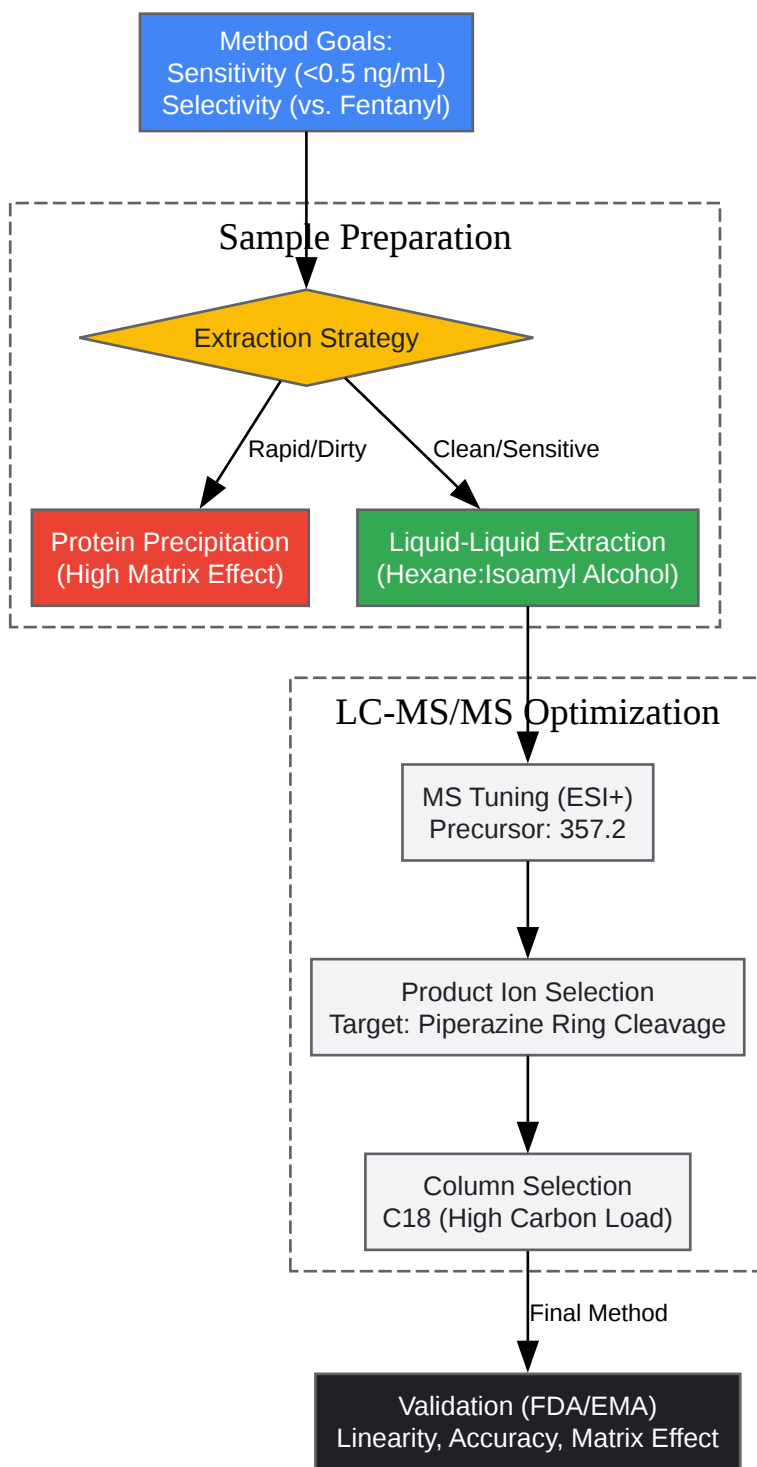
Physicochemical Context & Strategy

Successful method development requires understanding the molecule's behavior in solution.

Property	Value	Implication for Method Design
Molecular Formula		MW = 356.4 g/mol . Monoisotopic Mass = 356.19.
pKa	~7.5 (Basic)	The tertiary amine is protonated at acidic pH. Mobile phase must be acidic (Formic acid) to ensure ionization ().
LogP	~3.5 (Lipophilic)	High affinity for organic solvents. LLE is superior to protein precipitation for removing phospholipids.
Solubility	Low in water	Reconstitution solvent must contain at least 20-30% organic modifier to prevent adsorption to vial walls.

Method Development Workflow

The following diagram illustrates the logical flow of the method development, highlighting critical decision points for Fluanisone.



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Figure 1: Decision matrix for Fluanisone method development, prioritizing LLE for sensitivity.

Detailed Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Fluanisone is highly lipophilic. LLE provides cleaner extracts than Protein Precipitation (PPT), reducing ion suppression from plasma phospholipids.

Reagents:

- Extraction Solvent: Hexane : Isoamyl Alcohol (98:2 v/v). (Alternative: Methyl tert-butyl ether (MTBE)).^[1]
- Internal Standard (IS): Haloperidol (structural analog) or **Fluanisone-d4**.
- Buffer: 0.1 M NaOH (to ensure analyte is uncharged for extraction).

Step-by-Step:

- Aliquot: Transfer 200 μ L of plasma into a 2 mL polypropylene tube.
- Spike: Add 20 μ L of Internal Standard working solution (e.g., 100 ng/mL).
- Alkalize: Add 50 μ L of 0.1 M NaOH. Vortex briefly. (pH > 9 drives Fluanisone to neutral state).
- Extract: Add 1.0 mL of Extraction Solvent.
- Agitate: Shake/Vortex vigorously for 10 minutes.
- Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Transfer: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath. Pour the organic (top) layer into a clean glass tube.
- Dry: Evaporate to dryness under Nitrogen stream at 40°C.
- Reconstitute: Dissolve residue in 100 μ L of Mobile Phase A:B (70:30). Vortex well.

Protocol B: LC-MS/MS Conditions

Chromatography (LC):

- Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 μ m) or Waters ACQUITY BEH C18.
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.
- Injection Vol: 5-10 μ L.

Mobile Phases:

- A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
- B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min)	% B	Event
0.0	10	Initial Hold
0.5	10	Divert to Waste (Salt removal)
3.0	90	Elution of Fluanisone
4.0	90	Wash
4.1	10	Re-equilibration

| 6.0 | 10 | End of Run |

Mass Spectrometry (MS/MS):

- Source: ESI Positive Mode.
- Spray Voltage: 3500 - 4500 V.
- Gas Temps: Source 350°C, Desolvation 400°C.

MRM Transitions (To be tuned): Fluanisone (

) fragmentation typically involves cleavage at the piperazine ring.

Analyte	Precursor (m/z)	Product (m/z)	Role	Collision Energy (eV)
Fluanisone	357.2	165.1	Quantifier	25 - 35
Fluanisone	357.2	206.1	Qualifier	20 - 30
Haloperidol (IS)	376.2	165.1	Quantifier	25

> Note: The product ion 165.1 corresponds to the fluorophenyl cation species common in butyrophenones. The 206.1 ion corresponds to the fluorobutyrophenone tail. Always perform a product ion scan on your specific instrument to optimize Collision Energy (CE).

Method Validation Strategy (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform the following validation steps based on FDA/EMA guidelines.

A. Linearity & Sensitivity

- Range: 0.5 ng/mL to 100 ng/mL.
- Curve: Weighted () linear regression.
- Acceptance:
.[2][3] Back-calculated standards must be within $\pm 15\%$ ($\pm 20\%$ for LLOQ).

B. Matrix Effect & Recovery

Since Fluanisone is often used in veterinary anesthesia (Hypnorm) or complex human cases, matrix effects are a primary risk.

- Experiment: Compare the peak area of Fluanisone spiked post-extraction into blank plasma vs. Fluanisone in pure solvent.
- Calculation:
.
- Target: 85% - 115%. If suppression is observed (<85%), switch to Deuterated Internal Standard (**Fluanisone-d4**) to compensate.

C. Carryover Check

Due to the lipophilicity (LogP 3.5), Fluanisone sticks to injector ports.

- Protocol: Inject the highest standard (ULOQ), followed immediately by a Double Blank.
- Requirement: Peak area in blank must be < 20% of the LLOQ area.
- Mitigation: If carryover exists, use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Sensitivity	Poor Ionization	Check Mobile Phase pH. Ensure Formic Acid is fresh. Fluanisone requires acidic pH for protonation.
Peak Tailing	Secondary Interactions	Add 2-5 mM Ammonium Formate to Mobile Phase A to mask free silanols on the C18 column.
Drifting RT	Column Equilibration	Increase re-equilibration time at the end of the gradient (from 2 min to 3 min).

References

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